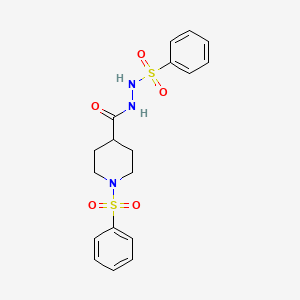

N',1-bis(benzenesulfonyl)piperidine-4-carbohydrazide

Description

N',1-Bis(benzenesulfonyl)piperidine-4-carbohydrazide is a sulfonohydrazide derivative characterized by dual benzenesulfonyl groups attached to the piperidine ring and a carbohydrazide moiety. Its synthesis typically involves sequential sulfonylation and hydrazide formation starting from ethyl piperidine-4-carboxylate, as demonstrated by Rehman et al. (2014) . The structural flexibility of the piperidine scaffold and sulfonyl substituents allows for extensive derivatization, enabling optimization of biological activity and physicochemical properties.

Properties

IUPAC Name |

N',1-bis(benzenesulfonyl)piperidine-4-carbohydrazide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N3O5S2/c22-18(19-20-27(23,24)16-7-3-1-4-8-16)15-11-13-21(14-12-15)28(25,26)17-9-5-2-6-10-17/h1-10,15,20H,11-14H2,(H,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODKJNDZJSUHIOT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)NNS(=O)(=O)C2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N3O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’,1-bis(benzenesulfonyl)piperidine-4-carbohydrazide typically involves the reaction of piperidine-4-carbohydrazide with benzenesulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the nucleophilic substitution reaction. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of N’,1-bis(benzenesulfonyl)piperidine-4-carbohydrazide may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability of the production process. Purification steps, such as recrystallization or chromatography, are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N’,1-bis(benzenesulfonyl)piperidine-4-carbohydrazide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form sulfone derivatives.

Reduction: Reduction reactions can lead to the formation of amine derivatives.

Substitution: The benzenesulfonyl groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles such as amines or thiols can be employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include sulfone derivatives, amine derivatives, and various substituted piperidine compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N’,1-bis(benzenesulfonyl)piperidine-4-carbohydrazide has several applications in scientific research, including:

Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and reactivity.

Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N’,1-bis(benzenesulfonyl)piperidine-4-carbohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzenesulfonyl groups can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The piperidine ring and carbohydrazide moiety contribute to the overall binding affinity and specificity of the compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key analogs of N',1-bis(benzenesulfonyl)piperidine-4-carbohydrazide, their structural variations, and biological activities:

Structural and Functional Insights

Substituent Effects on Enzyme Inhibition :

- Electron-withdrawing groups (e.g., chloro, nitro) at the N'-sulfonyl position enhance AChE/BChE inhibitory activity by increasing electrophilicity and interaction with catalytic serine residues .

- Bulky substituents (e.g., biphenyl, naphthyl) improve selectivity for BChE over AChE due to steric complementarity with the larger BChE active site .

Impact of Linker Modifications: Ethylidene Spacer: Compounds like (E)-4-methyl-N'-(2-oxo-1-phenyl-2-(piperidin-1-yl)ethylidene)benzenesulfonohydrazide exhibit conformational rigidity, which may stabilize interactions with peripheral anionic sites of cholinesterases . Hydrazone vs. Carbohydrazide: Hydrazone derivatives (e.g., hydrazonobenzenesulfonamides) show reduced stability under acidic conditions compared to carbohydrazides but offer tunable π-π stacking via aromatic aldehydes .

Physicochemical Properties :

- Lipophilicity : Chloro and methyl groups increase logP values, enhancing blood-brain barrier penetration (e.g., 4-chloro-N'-[1-(4-methylbenzenesulfonyl)piperidine-4-carbonyl]benzohydrazide) .

- Solubility : Pyridine or polar substituents (e.g., in 1-(4-methylbenzenesulfonyl)-N′-[(E)-4-pyridinylmethylene]piperidine-4-carbohydrazide) improve aqueous solubility, critical for in vivo bioavailability .

Molecular Docking and Binding Modes

Studies on N'-(alkyl/aryl)sulfonyl derivatives reveal key interactions:

- AChE : Sulfonyl oxygen atoms form hydrogen bonds with Gly119 and Gly118, while the piperidine ring occupies the acyl-binding pocket .

- BChE : Bulky aryl groups at N' interact with Trp231 and Leu286, explaining higher selectivity in analogs like N'-(4-chlorobenzoyl)-1-(phenylsulfonyl)piperidine-4-carbohydrazide .

Biological Activity

N',1-bis(benzenesulfonyl)piperidine-4-carbohydrazide is a compound that has generated interest in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its synthesis, biological evaluations, structure-activity relationships (SAR), and case studies that illustrate its pharmacological properties.

Synthesis

The synthesis of this compound typically involves the reaction of piperidine derivatives with benzenesulfonyl chlorides. The synthetic pathway includes:

- Formation of the Piperidine Core : Starting from ethyl piperidine-4-carboxylate, the piperidine structure is established.

- Sulfonylation : Reaction with various benzenesulfonyl chlorides introduces the sulfonyl groups.

- Carbohydrazide Formation : The final step involves the introduction of the carbohydrazide moiety through hydrazine derivatives.

The resulting compound is characterized using spectroscopic techniques such as IR, NMR, and mass spectrometry, confirming its structure and purity.

Enzyme Inhibition

This compound has been evaluated for its inhibitory effects on key enzymes involved in neurodegenerative diseases:

- Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) : Studies indicate that this compound exhibits significant inhibition of AChE and BChE, which are critical in the pathophysiology of Alzheimer's disease. The IC50 values for these enzymes are reported to be in the micromolar range, suggesting potential therapeutic applications in cognitive disorders .

Antimicrobial Activity

Research has demonstrated that derivatives of piperidine compounds, including this compound, possess antimicrobial properties against various bacterial strains. It has shown efficacy against Mycobacterium tuberculosis, indicating its potential as an anti-tuberculosis agent .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features:

- Sulfonyl Groups : The presence of sulfonyl groups enhances binding affinity to target enzymes.

- Piperidine Ring : The piperidine moiety is crucial for maintaining the conformational flexibility necessary for enzyme interaction.

- Hydrazide Functionality : This group may contribute to enhanced biological activity through hydrogen bonding interactions with enzyme active sites.

Neuroprotective Effects

A recent study evaluated the neuroprotective effects of this compound in animal models of Alzheimer's disease. The results indicated a significant reduction in neuroinflammation and improved cognitive function compared to control groups. This suggests that the compound may mitigate neuronal damage associated with cholinergic dysfunction .

Antitubercular Activity

In vitro assays have shown that this compound exhibits potent activity against Mycobacterium tuberculosis with low cytotoxicity towards human cell lines. The selectivity index was greater than 30, indicating a favorable therapeutic window for further development as an anti-TB agent .

Q & A

Q. What are the common synthetic routes for N',1-bis(benzenesulfonyl)piperidine-4-carbohydrazide, and how can reaction conditions be optimized for higher yields?

Methodological Answer: A typical synthesis involves reacting ethyl piperidine-4-carboxylate with benzenesulfonyl chloride under basic conditions (e.g., Na₂CO₃) to form sulfonamide intermediates, followed by hydrazide formation using hydrazine hydrate . Yield optimization requires precise pH control (9–10), monitored via TLC, and purification by recrystallization or column chromatography. For example, adjusting stoichiometry and reaction time (3–6 hours) improves yields from 34% to 67% in analogous sulfonylpiperidine derivatives .

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

Methodological Answer: Key techniques include:

- ¹H/¹³C NMR : To confirm sulfonyl and carbohydrazide moieties (e.g., aromatic protons at δ 7.2–8.0 ppm, piperidine CH₂ at δ 2.8–3.5 ppm) .

- IR Spectroscopy : Detects sulfonyl S=O stretches (~1350–1150 cm⁻¹) and N-H vibrations (~3200 cm⁻¹) .

- Elemental Analysis : Validates molecular composition (e.g., %C, %N within ±0.3% of theoretical values) .

- Mass Spectrometry (MS) : Confirms molecular ion peaks (e.g., m/z 475–492 for related derivatives) .

Q. How is the compound screened for preliminary biological activity, and what are typical assay protocols?

Methodological Answer: Initial screening involves:

- Enzyme Inhibition Assays : Against acetylcholinesterase (AChE) or carbonic anhydrase using Ellman’s method, with IC₅₀ values calculated via dose-response curves .

- Antimicrobial Testing : Disk diffusion or microdilution assays (MIC determination) against bacterial/fungal strains .

- Cytotoxicity Studies : MTT assays on cell lines (e.g., HeLa, HepG2) to assess viability reduction at 24–48 hours .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on benzene rings) influence the compound’s bioactivity and selectivity?

Methodological Answer: Systematic SAR studies reveal:

- Electron-Withdrawing Groups (e.g., -NO₂, -Br) : Enhance enzyme inhibition (e.g., AChE IC₅₀ reduced from 12 µM to 3 µM with 4-Br substitution) .

- Hydrophobic Substituents (e.g., -CH₃, -C₆H₅) : Improve membrane permeability, increasing antimicrobial efficacy (MIC reduction from 128 µg/mL to 32 µg/mL) .

- Hydrogen-Bond Donors (e.g., -OH) : Boost binding affinity to receptors (e.g., 2-hydroxyphenyl derivatives show 5-fold higher activity than non-hydroxylated analogs) .

Q. What strategies resolve contradictions in reported biological data (e.g., varying IC₅₀ values across studies)?

Methodological Answer: Discrepancies arise from assay conditions (e.g., pH, temperature) or enzyme isoforms. Mitigation strategies include:

Q. How can computational methods (e.g., molecular docking) predict binding modes and guide structural optimization?

Methodological Answer:

- Docking Simulations : Use software like AutoDock Vina to model interactions with AChE (PDB ID 4EY7). Key residues (e.g., Trp286, Glu199) often form π-π or hydrogen bonds with the sulfonyl and carbohydrazide groups .

- Free Energy Calculations (MM/PBSA) : Quantify binding energies to prioritize derivatives with ΔG < −8 kcal/mol .

- ADMET Prediction : Tools like SwissADME assess logP, solubility, and CYP450 interactions to filter candidates .

Q. What crystallographic techniques are used to determine the compound’s 3D structure, and how are refinement challenges addressed?

Methodological Answer:

- Single-Crystal X-ray Diffraction : SHELX programs (SHELXL for refinement) resolve piperidine ring conformation and sulfonyl group geometry. For twinned crystals, twin matrix refinement in SHELXL improves R1 values (<0.05) .

- Data Collection : High-resolution synchrotron data (λ = 0.7–1.0 Å) minimizes errors in electron density maps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.